molecular formula C18H22N4O B7130666 N-(2-phenylpropan-2-yl)-6-pyrrolidin-1-ylpyridazine-3-carboxamide

N-(2-phenylpropan-2-yl)-6-pyrrolidin-1-ylpyridazine-3-carboxamide

Cat. No.: B7130666
M. Wt: 310.4 g/mol
InChI Key: APZMRQZFNPSAGR-UHFFFAOYSA-N
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Description

N-(2-phenylpropan-2-yl)-6-pyrrolidin-1-ylpyridazine-3-carboxamide is a synthetic compound that belongs to the class of pyridazine derivatives

Properties

IUPAC Name

N-(2-phenylpropan-2-yl)-6-pyrrolidin-1-ylpyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O/c1-18(2,14-8-4-3-5-9-14)19-17(23)15-10-11-16(21-20-15)22-12-6-7-13-22/h3-5,8-11H,6-7,12-13H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APZMRQZFNPSAGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1)NC(=O)C2=NN=C(C=C2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-phenylpropan-2-yl)-6-pyrrolidin-1-ylpyridazine-3-carboxamide typically involves the condensation of a pyridazine derivative with an appropriate amine. One common method involves the reaction of 6-chloropyridazine-3-carboxylic acid with 2-phenylpropan-2-amine and pyrrolidine under suitable conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, the optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(2-phenylpropan-2-yl)-6-pyrrolidin-1-ylpyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridazine ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted pyridazine derivatives.

Scientific Research Applications

N-(2-phenylpropan-2-yl)-6-pyrrolidin-1-ylpyridazine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or analgesic agent.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2-phenylpropan-2-yl)-6-pyrrolidin-1-ylpyridazine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    CUMYL-4CN-BINACA: A synthetic cannabinoid with a similar structural motif.

    CUMYL-PICA: Another synthetic cannabinoid with comparable properties.

    5F-CUMYL-PICA: A fluorinated analog of CUMYL-PICA.

Uniqueness

N-(2-phenylpropan-2-yl)-6-pyrrolidin-1-ylpyridazine-3-carboxamide is unique due to its specific combination of a pyridazine ring with a pyrrolidine and phenylpropan-2-yl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

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